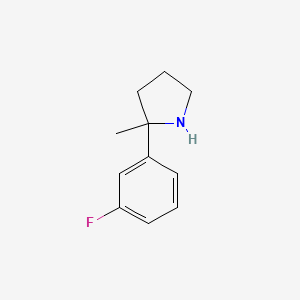
(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-thiophen-2-ylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-thiophen-2-ylprop-2-en-1-one is a compound of the thiophene family that has been studied for its potential use in a variety of scientific research applications. The structure of the compound consists of a thiophene ring with a methyl and phenyl substituent on one side and a thiazole ring with a prop-2-en-1-one substituent on the other. This compound has been studied for its potential use in a variety of scientific research applications due to its unique structure and chemical properties.
Scientific Research Applications
Antitumor Properties
A series of compounds incorporating the thiophene moiety, similar in structure to (E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-thiophen-2-ylprop-2-en-1-one, have been synthesized and evaluated for their antitumor activities. Promising antitumor activities were observed against hepatocellular carcinoma (HepG2) cell lines, highlighting the potential of these compounds as anticancer agents (Gomha, Edrees, & Altalbawy, 2016).
Antimicrobial and Antifungal Activities
Another study synthesized derivatives from chalcone similar to the target compound and evaluated their antimicrobial and antifungal activities. The synthesized compounds showed activity against several bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, as well as fungal species including Candida albicans and Aspergillus niger, indicating their potential as antimicrobial agents (Patel & Patel, 2017).
Pesticidal Activities
In research focusing on pest control, thiazole derivatives related to the target compound demonstrated potent pesticidal activities. Specifically, these compounds showed significant larvicidal activity against mosquito larvae (Culex pipiens pallens) and fungicidal activity against the plant pathogen Phytophthora capsici. This suggests their utility in developing new pesticides (Choi et al., 2015).
Antioxidant Activity
New thiazolyl–pyrazolone derivatives, structurally similar to the target compound, were synthesized and assessed for their antioxidant activity using the ABTS Radical Cation Decolorization Assay. These findings point towards the potential of such compounds in oxidative stress-related therapeutic applications (Gaffer et al., 2017).
Antitubercular Agents
A study on quinazolin-4-ones linked to 1,3-thiazole derivatives demonstrated antibacterial activity, particularly against Mycobacterium tuberculosis. This indicates the potential of such compounds in treating tuberculosis and other bacterial infections (Nagaladinne, Hindustan, & Nayakanti, 2020).
Polymer Solar Cells
Research into polymer solar cells has explored the use of copolymers incorporating thiophene units for high-efficiency energy conversion. These materials demonstrate significant potential in enhancing the performance of solar cells, suggesting applications in renewable energy technologies (Qin et al., 2009).
properties
IUPAC Name |
(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NOS2/c1-12-16(15(19)10-9-14-8-5-11-20-14)21-17(18-12)13-6-3-2-4-7-13/h2-11H,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMGZTKXNRAXNJ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(2-thienyl)-2-propen-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-{3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl}carbamate](/img/structure/B2776869.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea](/img/structure/B2776870.png)

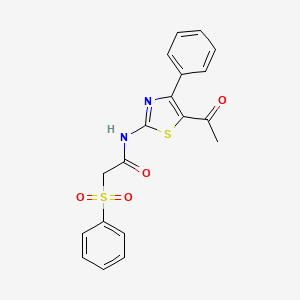

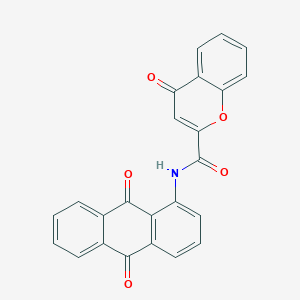
![2,4,7,8-Tetramethyl-6-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2776881.png)
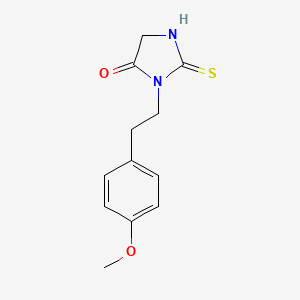

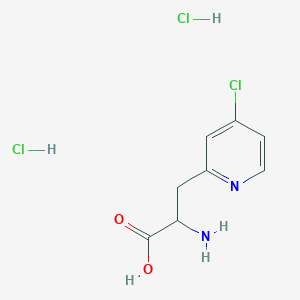
![6-Chloroimidazo[1,2-a]pyrazin-8-amine](/img/structure/B2776889.png)
![1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-isobutylpiperidine-4-carboxamide](/img/structure/B2776890.png)

